molecular formula C15H6Br2Cl3NO3S B11524686 5,7-Dibromoquinolin-8-yl 2,3,4-trichlorobenzenesulfonate

5,7-Dibromoquinolin-8-yl 2,3,4-trichlorobenzenesulfonate

Cat. No.: B11524686
M. Wt: 546.4 g/mol
InChI Key: BDYVJOLAJPBBJW-UHFFFAOYSA-N
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Description

5,7-Dibromoquinolin-8-yl 2,3,4-trichlorobenzenesulfonate is a complex organic compound that combines the structural features of quinoline and benzenesulfonate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromoquinolin-8-yl 2,3,4-trichlorobenzenesulfonate typically involves the bromination of quinoline derivatives followed by sulfonation. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromoquinolin-8-yl 2,3,4-trichlorobenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding less substituted quinoline derivatives.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution with amines can produce aminated quinoline derivatives.

Mechanism of Action

The mechanism of action of 5,7-Dibromoquinolin-8-yl 2,3,4-trichlorobenzenesulfonate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the sulfonate group can enhance the compound’s solubility and facilitate its interaction with biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dibromoquinolin-8-yl 2,3,4-trichlorobenzenesulfonate is unique due to the combination of bromine and sulfonate groups, which confer distinct chemical and biological properties. The presence of multiple halogens and a sulfonate group enhances its reactivity and potential for diverse applications in research and industry .

Properties

Molecular Formula

C15H6Br2Cl3NO3S

Molecular Weight

546.4 g/mol

IUPAC Name

(5,7-dibromoquinolin-8-yl) 2,3,4-trichlorobenzenesulfonate

InChI

InChI=1S/C15H6Br2Cl3NO3S/c16-8-6-9(17)15(14-7(8)2-1-5-21-14)24-25(22,23)11-4-3-10(18)12(19)13(11)20/h1-6H

InChI Key

BDYVJOLAJPBBJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2Br)Br)OS(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)Cl)N=C1

Origin of Product

United States

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